1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-14(17)11-2-1-5-16(11)9-10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZMOOMZGMUIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC3=C(C=C2)OCCO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine-2-Carboxamide Core Synthesis
The pyrrolidine-2-carboxamide scaffold is typically constructed via cyclization of γ-amino acids or through ring-closing metathesis of dienamides. Alternatively, reductive amination of keto-acids followed by amidation offers a viable pathway. For instance, pyrrolidine-2-carboxylic acid can be activated as an acid chloride using thionyl chloride (SOCl₂) or coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), followed by reaction with ammonia or ammonium hydroxide to yield the primary carboxamide.
(2,3-Dihydrobenzo[b]dioxin-6-yl)methyl Substituent Preparation
The benzodioxan fragment is synthesized via cyclocondensation of catechol derivatives with 1,2-dibromoethane or epichlorohydrin. For example, 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine can be prepared by brominating 2,3-dihydrobenzo[b]dioxin-6-ylmethanol using PBr₃ in anhydrous dichloromethane. This alkylating agent is critical for introducing the methylene bridge to the pyrrolidine nitrogen.
Stepwise Synthetic Routes
Route 1: Sequential Alkylation and Amidation
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ylmethanol
Catechol (1,2-dihydroxybenzene) reacts with 1,2-dibromoethane in the presence of K₂CO₃ to form 2,3-dihydrobenzo[b]dioxine. Subsequent Friedel-Crafts alkylation with paraformaldehyde under acidic conditions yields the 6-hydroxymethyl derivative.Bromination to 6-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine
Treatment with phosphorus tribromide (PBr₃) in dry dichloromethane converts the alcohol to the corresponding bromide, a key electrophile for N-alkylation.Preparation of Pyrrolidine-2-Carboxamide
Pyrrolidine-2-carboxylic acid is activated with HATU and coupled with aqueous NH₃ in DMF, yielding the primary amide.N-Alkylation of Pyrrolidine-2-Carboxamide
The pyrrolidine nitrogen is deprotonated with NaH in THF and reacted with 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine. The reaction proceeds via an SN2 mechanism, requiring anhydrous conditions to minimize hydrolysis.
Key Data Table 1: Reaction Conditions for N-Alkylation
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium Hydride (NaH) |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12–24 hours |
| Yield | 45–60% (estimated) |
Route 2: Multicomponent Reaction Approach
The Ugi four-component reaction (Ugi-4CR) offers a convergent pathway by combining an amine, carbonyl compound, carboxylic acid, and isonitrile. For this target:
- Amine : 2,3-Dihydrobenzo[b]dioxin-6-ylmethylamine
- Carbonyl : Pyrrolidin-2-one
- Carboxylic Acid : Formic acid
- Isonitrile : Methyl isocyanide
The reaction proceeds in methanol at room temperature, forming the pyrrolidine-2-carboxamide skeleton directly. However, the availability of 2,3-dihydrobenzo[b]dioxin-6-ylmethylamine necessitates prior synthesis via Gabriel synthesis or reductive amination of the corresponding aldehyde.
Challenges and Optimization Strategies
Steric Hindrance in N-Alkylation
The bulky benzodioxan methyl group may impede nucleophilic attack on the pyrrolidine nitrogen. Microwave-assisted synthesis or phase-transfer catalysis (e.g., tetrabutylammonium bromide) could enhance reaction rates and yields.
Epimerization at the Pyrrolidine C-2 Position
Racemization during amide formation is a concern. Employing coupling agents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) at low temperatures (−20°C) minimizes this risk.
Purification Difficulties
The product’s polarity necessitates chromatographic separation using silica gel with acetone/hexane gradients or recrystallization from ethanol/water mixtures.
Computational and Mechanistic Insights
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict the transition state energy for N-alkylation to be ~25 kcal/mol, aligning with experimental observations of moderate yields. Molecular dynamics simulations suggest that solvation effects in THF stabilize the intermediate zwitterionic species, facilitating disubstitution.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit anticancer properties. A study identified triazole-based inhibitors that utilize this moiety as a potent inhibitor of cathepsin X, a target implicated in cancer cell migration and survival. The compound demonstrated significant selectivity and potency (K_i = 2.45 ± 0.05 μM) against cathepsin X without cytotoxic effects on prostate cancer cells at concentrations up to 10 μM .
Neurological Applications
The compound has been investigated for its potential role as a dopamine receptor antagonist. Specifically, derivatives of the compound have shown high selectivity for D4 dopamine receptors, which are relevant in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The ability to radiolabel these compounds allows for their use in PET imaging to visualize D4 receptor activity in the brain .
Immune Modulation
There is emerging evidence that compounds like 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide can influence immune responses by acting as inhibitors of the PD-1/PD-L1 interaction. This pathway is crucial in cancer immunotherapy, where blocking PD-L1 can enhance T-cell responses against tumors . The compound's structure may allow for modifications that improve its efficacy as a therapeutic agent in immune modulation.
Case Studies
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety is known for its ability to engage in π-π interactions, which can influence the compound’s binding affinity to proteins or other biomolecules. The pyrrolidine-2-carboxamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Known for its blue-emissive properties in OLEDs.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Used in the synthesis of functional materials.
Uniqueness
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide stands out due to its unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine-2-carboxamide group, which imparts distinct chemical and biological properties
Biological Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H15N O3
- Molecular Weight : 233.26 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers in the range of 2879-20-1 and 445226-55-1.
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. Notably:
- Receptor Interaction : The compound has been shown to act as an antagonist at dopamine D4 receptors, exhibiting over 1,100-fold selectivity against D2 and D3 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor interactions .
Biological Activities
-
Antitumor Activity :
- In vitro studies have indicated that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These studies suggest a potential role in cancer therapy through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: Antitumor Efficacy
In a study evaluating a series of pyrazole derivatives, compounds structurally related to this compound were tested against MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects, particularly when combined with doxorubicin, enhancing therapeutic efficacy through synergistic interactions .
Case Study 2: Anti-inflammatory Mechanisms
A study focused on the anti-inflammatory effects of similar compounds demonstrated their ability to inhibit LPS-induced production of inflammatory mediators in mouse splenocytes. The compound's mechanism involved the downregulation of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .
Data Tables
Q & A
Q. What are the most reliable synthetic routes for preparing 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide, and how are intermediates characterized?
Synthesis typically involves multi-step reactions, such as coupling the benzodioxin moiety with a pyrrolidine-carboxamide backbone. Key steps include:
- Condensation reactions : Use of chloroacetic acid and aromatic aldehydes under reflux with sodium acetate in acetic anhydride/acetic acid (yields ~68%) .
- Purification : Crystallization from solvents like DMF/water or ethanol, monitored by TLC and NMR to confirm intermediate purity .
- Characterization : IR for functional groups (e.g., NH/CN stretches), - and -NMR for structural elucidation, and mass spectrometry for molecular weight validation .
Q. How can researchers optimize reaction conditions to improve yields of this compound?
Methodological optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic anhydride aids cyclization .
- Catalyst screening : Fused sodium acetate improves condensation efficiency .
- Temperature control : Reflux conditions (e.g., 2–12 hours) balance reaction progress with thermal decomposition risks .
Q. What spectroscopic techniques are essential for characterizing this compound and its analogs?
- IR spectroscopy : Identifies NH (3,200–3,400 cm), carbonyl (1,700–1,720 cm), and CN (2,200 cm) groups .
- NMR : -NMR resolves methylene/methyl groups in the benzodioxin and pyrrolidine rings, while -NMR confirms quaternary carbons and carbonyl positions .
- HRMS : Validates molecular formula (e.g., CHNOS via m/z 386 [M) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Reaction path search : Quantum chemical calculations predict energetically favorable intermediates and transition states .
- Docking studies : Molecular dynamics simulations model interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .
- Data feedback loops : Experimental results refine computational parameters, accelerating optimization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent in vitro models (e.g., α-glucosidase or acetylcholinesterase inhibition assays) to minimize variability .
- Metabolic stability testing : Evaluate compound degradation under physiological conditions (e.g., pH 7.4 buffers) to correlate stability with activity .
- Structural analogs : Compare activity trends in analogs (e.g., pyridine/pyrrolidine substitutions) to identify critical pharmacophores .
Q. How do reaction mechanisms differ between traditional and green chemistry approaches for this compound?
- Traditional routes : Harsh conditions (e.g., acetic anhydride reflux) may form undesired byproducts like oxidized dioxin derivatives .
- Green alternatives : Microwave-assisted synthesis reduces reaction time and energy use, while biocatalysts (e.g., lipases) improve stereoselectivity .
- Mechanistic tracking : In situ NMR or Raman spectroscopy monitors intermediates to confirm pathway divergence .
Q. What methodologies validate the compound’s interaction with biological targets at the molecular level?
- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) to proteins like kinases or GPCRs .
- X-ray crystallography : Resolves 3D binding modes in enzyme active sites (e.g., using PDB ID 6JQ as a structural template) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?
- Substituent variation : Modify the benzodioxin methyl group or pyrrolidine carboxamide to alter steric/electronic profiles .
- Bioisosteric replacement : Replace the pyrrolidine ring with piperidine or morpholine to test conformational effects .
- Pharmacokinetic profiling : Assess logP, solubility, and membrane permeability to balance selectivity and bioavailability .
Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Exothermicity control : Use jacketed reactors with precise temperature monitoring to prevent decomposition during scaling .
- Byproduct management : Optimize stoichiometry (e.g., aldehyde:amine ratios) to minimize side reactions .
Q. How do environmental factors (pH, light, oxygen) influence the compound’s stability during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
